Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-
Overview
Description
Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- is a chemical compound characterized by the presence of a bromine atom, a thienyl group, and a dimethyl substitution on the thienyl ring
Mechanism of Action
Target of Action
The compound “Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-” is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For example, they can inhibit the growth of bacteria and fungi, reduce inflammation, relieve pain, and protect neurons .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- typically involves the bromination of 2,5-dimethylthiophene followed by the introduction of an ethanone group. One common method involves the reaction of 2,5-dimethylthiophene with bromine in the presence of a catalyst to yield 2-bromo-2,5-dimethylthiophene. This intermediate is then reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thienyl ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
Substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-thienyl)ethanone
- 2-Bromo-1-(3-thienyl)ethanone
- 2-Bromo-1-(2,4-dimethyl-3-thienyl)ethanone
Uniqueness
Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- is unique due to the specific positioning of the dimethyl groups on the thienyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer distinct properties, such as enhanced stability or selectivity in certain reactions .
Properties
IUPAC Name |
2-bromo-1-(2,5-dimethylthiophen-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTVMNGHHHHLSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459842 | |
Record name | Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122654-17-5 | |
Record name | Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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